molecular formula C7H4ClIO B154996 3-Iodobenzoyl chloride CAS No. 1711-10-0

3-Iodobenzoyl chloride

Cat. No.: B154996
CAS No.: 1711-10-0
M. Wt: 266.46 g/mol
InChI Key: DTELTOREECFDBC-UHFFFAOYSA-N
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Description

3-Iodobenzoyl chloride is an organic compound with the molecular formula C7H4ClIO. It is a derivative of benzoyl chloride where an iodine atom is substituted at the meta position of the benzene ring. This compound is often used as a reagent in organic synthesis to introduce benzoyl chloride groups .

Mechanism of Action

Target of Action

3-Iodobenzoyl chloride is a chemical compound used in organic synthesis. The primary targets of this compound are the amino and hydroxyl groups present in various substances . These groups are abundant in many pharmaceutical drugs and biological molecules, making this compound a versatile reagent in chemical reactions .

Mode of Action

This compound interacts with its targets (amino and hydroxyl groups) through a process known as acylation. In this reaction, the chloride ion in the this compound molecule is replaced by the nucleophilic amino or hydroxyl group of the target molecule . This results in the formation of an amide or ester, respectively, along with the release of a hydrogen chloride (HCl) molecule .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . Furthermore, the pH of the reaction environment can affect the compound’s reactivity, as the acylation reaction it participates in is acid-catalyzed. Other factors, such as temperature and solvent, can also influence the rate and outcome of the reaction.

Preparation Methods

3-Iodobenzoyl chloride can be synthesized through the reaction of benzoic acid with iodocarbonyl chloride. The reaction is typically carried out in a solvent such as dimethylformamide or trichloromethane . Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and yield of the compound are optimized.

Chemical Reactions Analysis

3-Iodobenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Common Reagents and Conditions: Typical reagents include bases like triethylamine and solvents such as dichloromethane.

Scientific Research Applications

3-Iodobenzoyl chloride has several applications in scientific research:

Comparison with Similar Compounds

3-Iodobenzoyl chloride can be compared with other benzoyl chloride derivatives:

These comparisons highlight the unique position of the iodine atom in this compound, which influences its chemical behavior and applications.

Properties

IUPAC Name

3-iodobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO/c8-7(10)5-2-1-3-6(9)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTELTOREECFDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169012
Record name 3-Iodobenzoyl chloride
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Molecular Weight

266.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1711-10-0
Record name 3-Iodobenzoyl chloride
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Record name 3-Iodobenzoyl chloride
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Record name 3-Iodobenzoyl chloride
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Record name 3-iodobenzoyl chloride
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Record name 3-IODOBENZOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

A stirred suspension of 3-iodobenzoic acid (8.84 g) in thionyl chloride (44 mL) is heated at reflux for 30 minutes. The dark brown solution is evaporated to give 3-iodobenzoyl chloride (9.8 g) as a brown oil.
Quantity
8.84 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Oxalyl chloride (2.66 mL, 30.4 mmol) was added dropwise to a suspension of 3-iodobenzoic acid (6.98 g, 27.6 mmol) in DCM (140 mL) under a nitrogen atmosphere at room temperature. The mixture was then stirred at rt for 4 h. After the reaction was complete, solvent was removed in vacuum to yield a residue (3-iodobenzoyl chloride), which was dried in high vacuum and used without further purification. This residue was dissolved in DCM (25 mL) and added slowly to a 0° C., stirred solution of 3,5-diisopropyl-[1,1′-biphenyl]-4-amine (5.0 g, 19.73 mmol) and pyridine (2.71 ml, 33.5 mmol) in DCM (50 mL). The mixture was then warmed up and stirred at rt overnight. After the reaction was complete water was added. Aqueous mixture was extracted with DCM. The DCM layer was separated, washed with water (2×) and brine, and then dried over anhydrous Na2SO4. Filtration and evaporation gave an off-white solid which was recrystallized from 10% hexane in DCM to afford the title compound (5.3 g, 55%).
Quantity
2.66 mL
Type
reactant
Reaction Step One
Quantity
6.98 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of 15 g (0.06 mol) of 3-iodobenzoic acid in 100 ml of anhydrous dichloromethane is introduced into a round-bottomed flask, 13 ml (0.063 mol) of dicyclohexylamine are added and the mixture is stirred for one hour. 4.6 ml (0.063 mol) of thionyl chloride are then added and the mixture is stirred for one hour. The mixture is evaporated to dryness, the residue is taken up in anhydrous ethyl ether, the dicyclohexylamine salt is filtered off and the filtrate is evaporated. 17 g (100%) of the crude acid chloride are collected, which product will be used without further purification for the rest of the synthesis.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
4.6 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Iodobenzoyl chloride
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3-Iodobenzoyl chloride
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3-Iodobenzoyl chloride

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